Oocydin A

Description

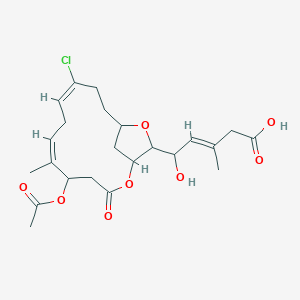

Structure

3D Structure

Properties

Molecular Formula |

C23H31ClO8 |

|---|---|

Molecular Weight |

470.9 g/mol |

IUPAC Name |

(E)-5-[(6Z,9E)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |

InChI |

InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6+ |

InChI Key |

OAWOFENLLWPBEQ-DDIADDBLSA-N |

Isomeric SMILES |

C/C/1=C/C/C=C(\CCC2CC(C(O2)C(/C=C(\C)/CC(=O)O)O)OC(=O)CC1OC(=O)C)/Cl |

Canonical SMILES |

CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl |

Synonyms |

oocydin A |

Origin of Product |

United States |

Foundational & Exploratory

Oocydin A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oocydin A, a chlorinated macrocyclic lactone, stands out as a potent bioactive secondary metabolite produced by the bacterium Serratia marcescens. First identified in 1999 from a strain of S. marcescens living as an epiphyte on the aquatic plant Rhyncholacis pedicillata, this polyketide has demonstrated significant biological activities, including potent anti-oomycete, antifungal, and antitumor properties.[1] Its unique structure and promising therapeutic potential have made it a subject of considerable interest in the fields of natural product chemistry, microbiology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and visualizations of the biosynthetic regulatory pathways and experimental workflows.

Discovery and Biological Activity

This compound was originally isolated from a Venezuelan strain of Serratia marcescens.[1] It is a member of the haterumalide class of molecules and is characterized as a chlorinated macrolide.[2] The molecule exhibits potent and selective activity against plant pathogenic oomycetes, a group of destructive plant pathogens.[1] Subsequent studies have also revealed its efficacy against various fungal phytopathogens and its potential as an anticancer agent.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁ClO₈ | [4] |

| Molecular Weight | 470.9 g/mol | [4] |

| Appearance | White powder | [1] |

| Key Structural Features | Chlorinated macrocyclic lactone, tetrahydrofuran (B95107) ring | [1] |

Antimicrobial Spectrum

This compound has demonstrated potent activity against a range of oomycetes. The Minimum Inhibitory Concentrations (MICs) against several key phytopathogens are detailed in Table 2. The compound shows minimal to no effect against true fungi, including some human pathogens.[1]

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Pythium ultimum | ~0.03 | [5][6] |

| Phytophthora parasitica | ~0.03 | [5][6] |

| Phytophthora cinnamomi | ~0.03 | [5][6] |

| Phytophthora citrophora | ~0.03 | [5][6] |

Biosynthesis and Regulation in Serratia marcescens

The production of this compound in Serratia species is governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, designated as the 'ooc' cluster.[5] The biosynthesis of this complex molecule is tightly regulated at both the transcriptional and post-transcriptional levels, involving a sophisticated network of regulatory elements.

Expression of the ooc gene cluster is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system, which allows the bacterial population to coordinate gene expression in response to cell density.[5] Furthermore, the stationary phase sigma factor, RpoS, and the RNA chaperone, Hfq, play crucial roles in the post-transcriptional regulation of this compound biosynthesis.[5]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Serratia marcescens, and the subsequent extraction, purification, and characterization of this compound. These protocols are compiled from established methods for the isolation of microbial secondary metabolites.

Cultivation of Serratia marcescens

Objective: To produce sufficient biomass and secondary metabolites, including this compound, through submerged fermentation.

Materials:

-

Serratia marcescens strain (e.g., MSU97)

-

Luria-Bertani (LB) agar (B569324) plates

-

LB broth (5 g/L yeast extract, 10 g/L Bacto tryptone, 5 g/L NaCl)

-

Sterile baffled Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Streak the Serratia marcescens strain onto an LB agar plate and incubate at 30°C for 24-48 hours until single colonies are visible.

-

Inoculate a single colony into a 50 mL starter culture of LB broth in a 250 mL baffled flask.

-

Incubate the starter culture at 30°C with shaking at 200 rpm for 18-24 hours.

-

Use the starter culture to inoculate a larger volume of LB broth (e.g., 1 L in a 2.8 L baffled flask) to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours. Monitor growth by measuring OD₆₀₀ and this compound production by bioassay or HPLC analysis of small aliquots.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth from step 3.1

-

Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.

-

Collect the supernatant, which contains the secreted this compound.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes in a separatory funnel.

-

Allow the phases to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).

-

Filter to remove the sodium sulfate and concentrate the crude extract in vacuo using a rotary evaporator at a temperature below 40°C.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract from step 3.2

-

Silica (B1680970) gel (for column chromatography)

-

Glass chromatography column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, dichloromethane)

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

Part A: Silica Gel Column Chromatography (Initial Purification)

-

Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the slurry.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or bioassay to identify the fractions containing this compound.

-

Pool the active fractions and concentrate using a rotary evaporator.

Part B: Reverse-Phase HPLC (Final Purification)

-

Dissolve the partially purified sample from Part A in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by re-injecting a small aliquot onto the HPLC.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

Structure Elucidation

Objective: To confirm the structure of the purified this compound using spectroscopic methods.

Materials:

-

Purified this compound

-

Deuterated solvents (e.g., CDCl₃ or CD₃OD)

-

NMR spectrometer

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and isotopic pattern (confirming the presence of chlorine).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure and stereochemistry of this compound.

-

Experimental Workflow Visualization

The overall workflow for the isolation and characterization of this compound from Serratia marcescens is depicted in the following diagram.

References

Oocydin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oocydin A is a chlorinated macrocyclic lactone belonging to the haterumalide class of natural products. First isolated from the bacterium Serratia marcescens, it has demonstrated potent biological activities, including antifungal, anti-oomycete, and anticancer properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its biosynthetic pathway, known mechanisms of action, and detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring containing a chlorinated vinyl group and a tetrahydrofuran (B95107) moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (E,5S)-5-[(1S,6Z,9E,13S,15S)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid | [1] |

| Molecular Formula | C₂₃H₃₁ClO₈ | [1] |

| Molecular Weight | 470.9 g/mol | [1] |

| Canonical SMILES | C/C/1=C/C/C=C(\CC[C@H]2C--INVALID-LINK----INVALID-LINK--/CC(=O)O)O">C@@HOC(=O)CC1OC(=O)C)/Cl | [1] |

| InChIKey | OAWOFENLLWPBEQ-AQHKLOSRSA-N | [1] |

A summary of the known physicochemical and spectroscopic properties of this compound is provided in the following tables.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area | 119 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 6 | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H-NMR | Data not fully available in search results. | |

| ¹³C-NMR | Data not fully available in search results. | |

| Mass Spectrometry | Molecular Ion: [M-H]⁻ at m/z 469.16. Fragmentation data suggests losses of H₂O, CO₂, and the side chain. | [2] |

| UV-Vis Spectroscopy | Absorption maxima (λmax) data not available in search results. |

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic and agricultural applications.

Antifungal and Anti-Oomycete Activity

This compound was initially identified for its potent inhibitory activity against plant pathogenic oomycetes.[2][3] It displays low minimum inhibitory concentrations (MICs) against various Pythium and Phytophthora species.[2][3] Its activity extends to some true fungi, though with lesser potency.[2]

Anticancer Activity

As a member of the haterumalide family, this compound has demonstrated significant cytotoxicity against various cancer cell lines.[4][5] The proposed mechanism of action for haterumalides involves the disruption of the actin cytoskeleton, leading to apoptosis.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of haterumalides is believed to be the actin cytoskeleton. By binding to actin filaments, these macrolides can induce depolymerization and disrupt the normal dynamics of the cytoskeleton. This interference with a fundamental cellular structure leads to a cascade of downstream effects, culminating in programmed cell death (apoptosis).

Biosynthesis

This compound is synthesized by a large, multi-modular enzyme complex known as a trans-acyltransferase polyketide synthase (trans-AT PKS).[6] The biosynthetic gene cluster for this compound has been identified in Serratia and Dickeya species.[4][7] The biosynthesis is a complex process involving multiple enzymatic steps to assemble the polyketide backbone and perform subsequent modifications, including chlorination and cyclization. The expression of the biosynthetic gene cluster is regulated by quorum sensing, the RNA chaperone Hfq, and the stationary phase sigma factor RpoS.[4]

Experimental Protocols

Isolation and Purification of this compound from Serratia marcescens

This protocol is based on the methods described by Strobel et al. (1999).

-

Culturing: Serratia marcescens (strain MSU97) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.

-

Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal or oomycete test organism in a suitable broth medium (e.g., RPMI-1640 for fungi).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Add the fungal/oomycete inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth of the test organism.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxicity of this compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8][9][10][11][12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a promising natural product with a unique chemical structure and potent biological activities. Its efficacy against plant pathogens and cancer cells warrants further investigation for its potential development into new therapeutic agents or agricultural products. This guide provides a foundational resource for researchers interested in exploring the chemical and biological facets of this compound. Further studies are needed to fully elucidate its spectroscopic properties, detailed mechanism of action, and to optimize its production and synthesis for broader applications.

References

- 1. This compound | C23H31ClO8 | CID 145720628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marine cytotoxic macrolides haterumalides and biselides, and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchtweet.com [researchtweet.com]

An In-depth Technical Guide to Chlorinated Macrocyclic Lactone Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorinated macrocyclic lactone natural products, a class of compounds with significant potential in drug discovery and development. This document details their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation, characterization, and evaluation.

Introduction to Chlorinated Macrocyclic Lactones

Chlorinated macrocyclic lactones are a diverse group of natural products characterized by a large lactone ring and the presence of one or more chlorine atoms. These compounds are produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. The incorporation of chlorine into the macrocyclic scaffold often imparts unique physicochemical properties and potent biological activities, making them attractive candidates for therapeutic development. Their activities span a wide range of applications, including antifungal, antibacterial, and cytotoxic properties. This guide will delve into the specifics of these activities, with a focus on quantitative data and the experimental protocols used to generate it.

Biological Activities and Quantitative Data

The biological activities of chlorinated macrocyclic lactones are diverse and potent. The following tables summarize the quantitative data for representative compounds from this class, highlighting their antifungal and cytotoxic potential.

Table 1: Antifungal Activity of Chlorinated Macrocyclic Lactones

| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |

| Oocydin A | Serratia marcescens | Pythium ultimum | ~0.03 | [1][2] |

| Phytophthora parasitica | ~0.03 | [1][2] | ||

| Phytophthora cinnamomi | ~0.03 | [1][2] | ||

| Phytophthora citrophora | ~0.03 | [1][2] | ||

| Chlororesistoflavin A | Streptomyces sp. EG32 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | [3] |

| Chlororesistoflavin B | Streptomyces sp. EG32 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.0 | [3] |

Table 2: Cytotoxic Activity of Chlorinated Macrocyclic Lactones

| Compound | Producing Organism | Cell Line | IC50 (µM) | Reference |

| Various Compounds | Streptomyces sp. from Mediterranean sponges | Leishmania donovani | Varies | [4] |

| Trypanosoma brucei | Varies | [4] | ||

| Trypanosoma cruzi | Varies | [4] | ||

| Plasmodium falciparum | Varies | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of chlorinated macrocyclic lactones.

Isolation of Chlorinated Macrocyclic Lactones from Actinomycetes

The isolation of chlorinated macrocyclic lactones from actinomycetes is a critical first step in their study. The following is a general protocol that can be adapted for specific strains and compounds.

3.1.1. Pretreatment of Environmental Samples: To increase the chances of isolating rare actinomycetes, which may produce novel compounds, various pretreatment methods can be applied to the initial environmental samples (e.g., soil, marine sediment). These methods include dry heat treatment (e.g., 110-120°C for 1 hour) and chemical treatment (e.g., 1% phenol).[5]

3.1.2. Cultivation:

-

Prepare a suitable isolation medium such as Casein Starch Agar (B569324) (CSA). This medium can be supplemented with antibiotics like ampicillin (B1664943) and fluconazole (B54011) to inhibit the growth of bacteria and fungi, respectively.

-

Suspend the pretreated sample in sterile saline and prepare serial dilutions.

-

Plate the dilutions onto the isolation medium and incubate at 28°C for 4-6 weeks.

-

Recognize actinomycete isolates by their characteristic filamentous morphology.

-

Purify the isolates by successive streaking on a suitable medium like ISP2.

3.1.3. Fermentation and Extraction:

-

Inoculate a large-scale liquid culture of the purified actinomycete strain in a suitable production medium.

-

Incubate the culture under optimal conditions for secondary metabolite production (e.g., specific temperature, agitation, and incubation time).

-

After the incubation period, separate the biomass from the culture broth by centrifugation or filtration.

-

Extract the secondary metabolites from both the biomass and the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol).

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3.1.4. Purification:

-

Subject the crude extract to various chromatographic techniques to isolate the chlorinated macrocyclic lactones.

-

Initial fractionation can be performed using techniques like column chromatography with silica (B1680970) gel or other stationary phases.

-

Further purification is typically achieved using high-performance liquid chromatography (HPLC) with different types of columns (e.g., reversed-phase C18) and solvent systems.

-

Monitor the fractions for the presence of the target compounds using techniques like thin-layer chromatography (TLC) or by assessing their biological activity.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth is observed.

-

Prepare a suspension of fungal cells or spores in a sterile liquid medium (e.g., RPMI-1640).

-

Adjust the concentration of the inoculum to a standardized density (e.g., using a spectrophotometer or a hemocytometer).

-

-

Preparation of Drug Dilutions:

-

Dissolve the purified chlorinated macrocyclic lactone in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (fungal inoculum without the drug) and a negative control (broth medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chlorinated macrocyclic lactone in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add a solution of MTT to each well.

-

Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Mechanisms of Action

The molecular mechanisms by which chlorinated macrocyclic lactones exert their biological effects are a subject of ongoing research. Macrolides, in general, are known to interfere with several key cellular signaling pathways.

Inhibition of Pro-inflammatory Signaling

Macrolide antibiotics have been shown to modulate inflammatory responses by targeting key signaling cascades. They can inhibit the activation of Toll-like receptors (TLRs) and receptor tyrosine kinases (TRKs), which in turn suppresses the downstream activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the mTOR pathway.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlororesistoflavins A and B, Chlorinated Benzopyrene Antibiotics Produced by the Marine-Derived Actinomycete Streptomyces sp. Strain EG32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Blueprint of a Potent Antifungal: A Technical Guide to the Oocydin A Biosynthetic Gene Cluster

For Immediate Release

A deep dive into the genetic architecture and functional machinery responsible for the production of oocydin A, a promising natural product with significant antifungal and anti-oomycete activities. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive analysis of the this compound biosynthetic gene cluster (ooc), including detailed experimental protocols and a proposed biosynthetic pathway.

The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security, necessitating the discovery and development of novel antifungal agents. This compound, a chlorinated macrolide produced by various plant-associated bacteria such as Serratia and Dickeya species, has demonstrated potent inhibitory activity against a broad spectrum of fungal and oomycete plant pathogens.[1][2] This document offers an in-depth technical guide to the this compound biosynthetic gene cluster (ooc), the genetic locus responsible for the synthesis of this complex natural product.

The this compound Biosynthetic Gene Cluster: A Modular Masterpiece

The ooc gene cluster is a large, contiguous region of DNA, spanning approximately 77 to 80 kilobases (kb).[1][3] It is organized into at least three transcriptional units and houses the genetic instructions for a complex enzymatic assembly line.[2][4] This assembly line belongs to the trans-acyltransferase (trans-AT) polyketide synthase (PKS) family, a class of enzymes known for their ability to generate structurally diverse and biologically active molecules.[1][5]

Core Components of the ooc Gene Cluster

The ooc cluster is comprised of a suite of genes encoding enzymes with specific roles in the biosynthesis of this compound. These include large, multidomain polyketide synthases (PKSs), acyltransferases (ATs), tailoring enzymes, and transport-related proteins. A summary of the key genes and their putative functions is presented below.

| Gene Name | Putative Function |

| PKS Genes | |

| oocJ, oocL, oocN, oocR, oocS | Multimodular polyketide synthases responsible for the core backbone assembly of this compound.[1][5] |

| Acyltransferase Genes | |

| oocV, oocW | Encode trans-acting acyltransferases that deliver extender units to the growing polyketide chain.[2] |

| Tailoring Enzyme Genes | |

| oocK, oocM | Flavin-dependent halogenases responsible for the chlorination of the macrolide backbone.[1] |

| oocU | Flavin-dependent tailoring enzyme.[1][2] |

| oocC, oocD, oocE, oocF, oocG, oocH, oocI | Hydroxymethylglutaryl-CoA synthase (HCS) cassette involved in the biosynthesis of a starter unit.[1][2] |

| Other Genes | |

| oocA | α/β-Hydrolase.[2] |

| oocB | Putative efflux protein, likely involved in the transport of this compound out of the cell.[2] |

| oocO | Free-standing acyl carrier protein (ACP).[2] |

| oocP, oocQ, oocT | Hypothetical proteins with roles in biosynthesis that have been confirmed through mutagenesis.[2] |

The Biosynthetic Pathway of this compound: A Step-by-Step Assembly

The biosynthesis of this compound is a complex process initiated by a specialized starter unit and followed by a series of elongation and modification steps orchestrated by the PKS machinery. The proposed biosynthetic pathway, based on in-silico analysis and experimental evidence, provides a roadmap for understanding how this intricate molecule is constructed.

Experimental Protocols for ooc Cluster Analysis

The functional characterization of the ooc gene cluster relies on a combination of genetic manipulation and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Knockout Mutagenesis via Homologous Recombination

This protocol describes the inactivation of a target gene within the ooc cluster to assess its role in this compound biosynthesis.

Workflow:

Methodology:

-

Construction of the Knockout Cassette:

-

Amplify ~1 kb DNA fragments homologous to the regions flanking the target gene from the wild-type bacterial genome using high-fidelity DNA polymerase.

-

Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance gene) with flanking sequences that overlap with the upstream and downstream homology arms.

-

Join the three fragments (upstream flank, antibiotic resistance gene, downstream flank) using splicing by overlap extension (SOE) PCR to create the final knockout cassette.

-

-

Transformation and Recombination:

-

Prepare electrocompetent cells of the this compound-producing bacterium (e.g., Serratia plymuthica A153).

-

Transform the purified knockout cassette into the competent cells via electroporation.

-

Allow for homologous recombination to occur by incubating the cells in a rich medium for several hours.

-

-

Selection and Verification of Mutants:

-

Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for successful recombinants.

-

Verify the correct integration of the knockout cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus.

-

Confirm the precise insertion and absence of mutations by Sanger sequencing of the PCR product.

-

-

Phenotypic Analysis:

-

Assess the impact of the gene knockout on antifungal activity using a plate-based bioassay against a susceptible indicator organism (e.g., Pythium ultimum).

-

Analyze the culture supernatant of the mutant strain by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of this compound production.

-

Heterologous Expression of the ooc Gene Cluster

This protocol outlines the transfer and expression of the entire ooc gene cluster in a heterologous host to confirm its role in this compound production and to potentially improve yields.

Workflow:

References

- 1. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Oocydin A: A Technical Guide to its Anti-Oomycete Activity

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Oocydin A is a chlorinated macrocyclic lactone produced by various bacteria, notably Serratia and Dickeya species. It has garnered significant attention for its potent and highly selective inhibitory activity against oomycetes, a class of destructive plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biological activity against oomycetes. While the precise molecular target and the intricate mechanism of action are yet to be fully elucidated, this document synthesizes the available quantitative data, details the experimental protocols for assessing its efficacy, and outlines a prospective workflow for future research aimed at unraveling its core mechanism.

Introduction: this compound, a Potent Anti-Oomycete Agent

This compound is a unique halogenated macrolide, first isolated from Serratia marcescens in 1999.[1] Structurally, it is a chlorinated macrocyclic lactone with a molecular mass of 470 Da.[1][2][3] Belonging to the haterumalide class of natural products, this compound has demonstrated remarkable biological activity, including antifungal, anti-cancer, and, most notably, potent anti-oomycete properties.[4][5] Its high efficacy at very low concentrations and its specificity for oomycetes over true fungi make it a compelling candidate for agricultural applications and a subject of intense scientific interest.[1][2][3]

The biosynthesis of this compound is orchestrated by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, designated as the ooc cluster.[5] The expression of this gene cluster is intricately regulated by various factors, including quorum sensing mechanisms and the RNA chaperone Hfq, highlighting a complex biological system for its production.[6]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory effects on the growth of several economically important plant-pathogenic oomycetes. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Oomycetes

| Oomycete Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pythium ultimum | ~0.03 |

| Phytophthora parasitica | ~0.03 |

| Phytophthora cinnamomi | ~0.03 |

| Phytophthora citrophora | ~0.03 |

Data sourced from Strobel et al., 1999.[1][2][3]

The data clearly indicates that this compound is effective at nanomolar concentrations against a range of Phytophthora and Pythium species. Notably, its activity against true fungi is minimal to non-existent, underscoring its selective nature.[1][2][3]

Mechanism of Action: Current Knowledge and Future Directions

Despite the well-documented potent activity of this compound, its precise molecular mechanism of action against oomycetes remains an area for active investigation. Current literature has not yet identified the specific cellular target or the downstream signaling pathways that are disrupted by this compound. The observed growth inhibition is the ultimate outcome, but the preceding molecular events are not yet understood.

Proposed Workflow for Elucidating the Mechanism of Action

To address this knowledge gap, a multi-faceted experimental approach is required. The following workflow outlines a logical progression of experiments to systematically investigate the mechanism of action of this compound.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

This systematic approach, combining microscopy, multi-omics, and biochemical validation, will be crucial in identifying the molecular target of this compound and unraveling the pathways it perturbs, ultimately leading to oomycete growth inhibition.

Experimental Protocols

Accurate and reproducible assessment of anti-oomycete activity is fundamental. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) of compounds like this compound.

Broth Microdilution Susceptibility Assay

This method is a high-throughput technique for determining the MIC of a compound in a liquid medium.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Steps:

-

Inoculum Preparation:

-

Culture the target oomycete (e.g., Phytophthora capsici) on a suitable solid medium (e.g., V8 agar) to induce sporulation.

-

Harvest zoospores by flooding the culture plates with sterile, cold distilled water and incubating at 4°C.

-

Quantify the zoospore concentration using a hemocytometer and adjust to the desired final concentration (e.g., 1 x 10^4 spores/mL) in a suitable liquid growth medium like Potato Dextrose Broth (PDB).[7]

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

In a 96-well microtiter plate, add 50 µL of sterile PDB to wells 2 through 12.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).[8][9]

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared zoospore suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate (e.g., with parafilm) to prevent evaporation.

-

Incubate the plate at the optimal growth temperature for the oomycete (e.g., 25°C) for 24 to 72 hours, or until robust growth is observed in the growth control well.

-

-

MIC Determination:

Conclusion

This compound remains a highly promising natural product for the control of oomycete plant pathogens due to its exceptional potency and selectivity. While its biosynthetic pathway is well-characterized, the core mechanism of action is the next frontier of research. The quantitative data on its efficacy are robust and provide a strong foundation for its potential application. The experimental protocols detailed herein offer standardized methods for further investigation and comparative studies. The proposed research workflow provides a clear roadmap for scientists to finally uncover how this compound exerts its powerful and specific effects, which could pave the way for the development of novel, targeted agricultural fungicides.

References

- 1. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.wiki [static.igem.wiki]

- 9. benchchem.com [benchchem.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z'-Factor Statistic - PubMed [pubmed.ncbi.nlm.nih.gov]

Oocydin A: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oocydin A is a chlorinated macrocyclic lactone originally isolated from the bacterium Serratia marcescens. It belongs to the haterumalide class of molecules and has garnered significant interest for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the antifungal and anti-oomycete spectrum of this compound, detailed experimental protocols for its evaluation, and a summary of the current understanding of its biosynthetic regulation.

Antifungal Spectrum of Activity of this compound

This compound exhibits a targeted spectrum of activity, demonstrating high potency against oomycetes, a group of fungus-like eukaryotic microorganisms. Its activity against true fungi is more selective.[1][3]

Quantitative Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The available data for this compound is summarized in the table below.

| Target Organism | Class | Species | MIC (µg/mL) | Reference(s) |

| Oomycetes | Oomycetes | Pythium ultimum | ~0.03 | [1][3] |

| Phytophthora parasitica | ~0.03 | [1][3] | ||

| Phytophthora cinnamomi | ~0.03 | [1][3] | ||

| Phytophthora citrophora | ~0.03 | [1][3] | ||

| True Fungi | Deuteromycetes | Alternaria solani | Data not available | [1] |

| Hyphomycetes | Fusarium oxysporum | Data not available | [1] | |

| Hyphomycetes | Verticillium dahliae | Data not available | [4][5] | |

| Deuteromycetes | Thanatephorus cucumeris | Less active | [4] | |

| Ascomycetes | Saccharomyces cerevisiae | Minimal to no effect | [1] | |

| Ascomycetes | Schizosaccharomyces pombe | Minimal to no effect | [1] | |

| Basidiomycetes | Not specified | Minimal to no effect | [1] |

Mechanism of Action

Based on the conducted research, the specific molecular target and the precise mechanism of action of this compound against fungal and oomycete cells have not yet been fully elucidated in publicly available scientific literature.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adapted from established guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.

-

Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.

-

Harvest spores or conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the spore suspension to the desired concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Test Medium: Use a standardized broth medium such as RPMI-1640 with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

-

96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

-

Serial Dilutions:

-

Add 100 µL of the test medium to all wells of the 96-well plate.

-

Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.

-

-

Inoculation:

-

Dilute the prepared fungal inoculum in the test medium to the final desired concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

-

Add 100 µL of the diluted fungal suspension to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing the test medium and the fungal inoculum without this compound.

-

Sterility Control: A well containing only the test medium to check for contamination.

-

Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it does not inhibit fungal growth.

-

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 25-37°C) for 24-72 hours, depending on the growth rate of the fungal species.

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

-

Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the MIC of this compound.

Regulation of this compound Biosynthesis

The production of this compound is regulated by a complex network that includes quorum sensing and global stress response regulators.[6][7]

Caption: Regulatory pathway of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Oocydin A: A Promising Marine-Derived Macrolide for Anticancer Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oocydin A, a chlorinated macrolide belonging to the haterumalide class, has emerged as a molecule of significant interest in oncology research.[1][2] Initially identified for its potent antifungal and anti-oomycete activities, subsequent studies have revealed its cytotoxic effects against various cancer cell lines, including P388 leukemia and breast cancer cells.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential anticancer agent. It consolidates available data on its mechanism of action, summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogs.

Introduction

This compound is a natural product first isolated from the plant epiphytic bacterium Serratia marcescens and the sponge Ircinia sp.[1][2] Structurally, it is a halogenated macrolide, a class of compounds known for their diverse and potent biological activities.[2] The haterumalide family, to which this compound belongs, has demonstrated powerful antitumor properties, making them attractive candidates for chemical synthesis and further investigation.[1] The biosynthetic gene cluster responsible for this compound production has been identified, paving the way for potential bioengineering approaches to generate novel analogs with improved therapeutic profiles.[1] This guide focuses on the anticancer aspects of this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, preliminary evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis and perturbation of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many successful anticancer agents exert their therapeutic effect by triggering this pathway. While specific studies on this compound-induced apoptosis are limited, the broader class of haterumalides is known to induce cell death in cancer cells. The proposed mechanism involves the activation of intracellular signaling cascades that lead to the execution of the apoptotic program.

A general representation of the intrinsic and extrinsic apoptosis pathways is provided below. The specific molecular targets of this compound within these pathways are yet to be elucidated.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells are characterized by uncontrolled cell division, often due to defects in cell cycle checkpoints. Therapeutic agents that can induce cell cycle arrest are therefore of significant interest. While there is no specific data on which phase of the cell cycle is affected by this compound, many natural products with anticancer properties are known to cause arrest at the G1/S or G2/M checkpoints.[3] Further research is required to determine the specific effects of this compound on the cell cycle machinery.

A simplified diagram of the cell cycle and its key checkpoints is presented below.

Quantitative Data

For the purpose of providing a structured framework for future data, a template table for cytotoxicity data is provided below.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines (Data Not Available)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| P388 | Leukemia | N/A | N/A | N/A | [1] |

| Breast Cancer | Breast | N/A | N/A | N/A | [1] |

| e.g., MCF-7 | Breast | Data Point | Data Point | Data Point | Citation |

| e.g., HeLa | Cervical | Data Point | Data Point | Data Point | Citation |

N/A: Not Available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for assessing the anticancer activity of this compound are crucial for reproducible research. The following sections outline standard methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).

Workflow:

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Workflow:

Protocol:

-

Cell Treatment: Culture cells with this compound for a specified duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained.

-

DNA Staining: Stain the cellular DNA with propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Studies

Currently, there is no publicly available data from in vivo studies evaluating the anticancer efficacy of this compound in animal models. Such studies are a critical next step in the preclinical development of this compound. A typical in vivo efficacy study would involve a xenograft model.

Workflow for a Xenograft Model Study:

Future Directions

The preliminary findings on this compound's anticancer properties are encouraging, but further in-depth research is required to fully understand its therapeutic potential. Key future research directions include:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Elucidation of Molecular Mechanisms: Investigating the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest through techniques such as Western blotting, RT-qPCR, and RNA sequencing.

-

In Vivo Efficacy Studies: Conducting preclinical studies in relevant animal models (e.g., xenografts, patient-derived xenografts) to assess the antitumor activity, pharmacokinetics, and toxicity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anticancer activity and to develop more potent and selective compounds.

-

Combination Therapy Studies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

Conclusion

This compound represents a promising lead compound from a natural source with the potential for development as a novel anticancer agent. Its reported cytotoxicity against leukemia and breast cancer cells warrants further rigorous investigation. This technical guide has summarized the current state of knowledge and provided a framework for future research, including standardized experimental protocols and data presentation formats. The elucidation of its detailed mechanism of action and the evaluation of its in vivo efficacy will be critical steps in translating the initial promising observations into a tangible therapeutic strategy for cancer treatment.

References

- 1. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Total synthesis and cytotoxicity of haterumalides NA and B and their artificial analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Oocydin A and Its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oocydin A, a chlorinated macrocyclic lactone also known as haterumalide NA, is a natural product with potent biological activities. Originally isolated from Serratia marcescens, it exhibits remarkable anti-oomycete properties, making it a compound of interest for agricultural applications.[1][2][3][4][5][6][7] Furthermore, this compound and its synthetic derivatives have demonstrated significant cytotoxicity against various cancer cell lines, positioning them as potential leads for novel therapeutic development. This guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Introduction

This compound is a 14-membered macrolide characterized by a unique chlorinated structure.[1][2][5][6][7] Its potent and selective activity against plant-pathogenic oomycetes, such as Pythium and Phytophthora species, has been a primary focus of research.[1][2][3][4][5][6][7][8] Beyond its anti-oomycete effects, this compound has been shown to possess antifungal and anticancer properties.[4][9][10] The exploration of synthetic derivatives of this compound has opened avenues for structure-activity relationship (SAR) studies, aiming to enhance its therapeutic potential and understand the molecular determinants of its bioactivity.[11][12][13][14]

Biological Activity: Data Presentation

The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: Anti-oomycete Activity of this compound

| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |

| This compound | Pythium ultimum | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |

| This compound | Phytophthora parasitica | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |

| This compound | Phytophthora cinnamomi | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |

| This compound | Phytophthora citrophora | Mycelial Growth Inhibition | MIC | ~0.03 µg/mL | [1][2][5][6][7] |

Table 2: Antifungal Activity of this compound

| Compound | Target Organism | Assay Type | Activity | Reference |

| This compound | Verticillium dahliae | Mycelial Growth Inhibition | Active | [8][9] |

| This compound | Alternaria solani | Mycelial Growth Inhibition | Active | [3][6] |

| This compound | Fusarium oxysporum | Mycelial Growth Inhibition | Active | [3][6] |

| This compound | True Fungi (various) | Mycelial Growth Inhibition | Minimal to no effect | [1][2][5][6][7] |

Table 3: Cytotoxicity of this compound (Haterumalide NA) and Synthetic Derivatives against HeLa Cells

| Compound | IC50 (µM) | Reference |

| This compound (Haterumalide NA) | 0.027 | [11][12][13] |

| Haterumalide B | 0.13 | [11][12] |

| Analogue 1 | >10 | [11][12] |

| Analogue 2 | 0.048 | [11][12] |

| Analogue 3 | 0.041 | [11][12] |

| Analogue 4 | 0.11 | [11][12] |

| Analogue 5 | 0.051 | [11][12] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its cytotoxic effects are suggested to be mediated through the induction of apoptosis. This process is often orchestrated by a cascade of enzymes known as caspases.

Proposed Apoptotic Pathway

The induction of apoptosis by cytotoxic agents can occur through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Potential Interaction with the Actin Cytoskeleton

Some macrolides are known to interact with the actin cytoskeleton, leading to disruption of cellular processes and induction of apoptosis. While direct evidence for this compound is pending, this remains a plausible area of investigation for its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Anti-oomycete Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi and oomycetes.

Procedure:

-

Media Preparation: Prepare and autoclave the appropriate growth medium (e.g., V8 juice agar) for the target oomycete.

-

Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.

-

Plate Preparation: While the agar is molten (approximately 45-50°C), add the appropriate volume of each compound dilution to obtain the final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing oomycete culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific oomycete (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the growth in the control plate (without the compound) reaches a predefined size.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

References

- 1. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a chlorinated macrocyclic lactone with potent anti-oomycete activity from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Biosynthesis of the antifungal haterumalide, this compound, in Serratia, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 12. Total synthesis and cytotoxicity of haterumalides NA and B and their artificial analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Total Synthesis and Cytotoxicity of Haterumalides NA and B and Their Artificial Analogues - The Journal of Organic Chemistry - Figshare [figshare.com]

- 14. Marine cytotoxic macrolides haterumalides and biselides, and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Serratia plymuthica: A Promising Bioreactor for the Production of the Potent Antifungal Agent Oocydin A

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Serratia plymuthica, a ubiquitous Gram-negative bacterium found in diverse ecological niches, has emerged as a significant source of the potent antifungal and anti-oomycete compound, Oocydin A. This chlorinated macrolide belongs to the haterumalide class of molecules and exhibits a broad spectrum of activity against various plant pathogens, making it a compelling candidate for the development of novel fungicides and therapeutic agents. This technical guide provides an in-depth overview of Serratia plymuthica as a production platform for this compound, covering its biosynthesis, extraction, purification, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Chemical Profile of this compound

This compound is a complex macrolide with the chemical formula C₂₃H₃₁ClO₈ and a molecular weight of 470.9 g/mol .[1][2] Its structure features a unique chlorinated macrocyclic lactone containing a tetrahydrofuran (B95107) ring.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₁ClO₈ | [1][2] |

| Molecular Weight | 470.9 g/mol | [2] |

| IUPAC Name | (E,5S)-5-[(1S,6Z,9E,13S,15S)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid | [1] |

| Appearance | Yellow crystals | [5] |

Biosynthesis of this compound in Serratia plymuthica

The biosynthesis of this compound in Serratia plymuthica is governed by a large and complex gene cluster, designated as the ooc cluster.[6][7] This cluster spans approximately 77-80 kb and encodes a suite of enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which work in a coordinated fashion to assemble the macrolide structure.[6] The biosynthesis is a fascinating example of a trans-AT PKS system.[7]

Genetic Regulation of the ooc Gene Cluster

The expression of the ooc gene cluster is tightly regulated by a hierarchical network of regulatory elements, ensuring that this compound production is coordinated with cellular growth and environmental cues. Key regulatory mechanisms include:

-

Quorum Sensing: In some strains of Serratia plymuthica, such as 4Rx5, the production of this compound is positively regulated by an N-acyl-L-homoserine lactone (AHL)-based quorum sensing system.[7] This cell-density dependent regulation allows the bacterial population to coordinate the production of secondary metabolites.

-

Global Regulators: The stationary phase sigma factor RpoS and the RNA chaperone Hfq play crucial roles in the post-transcriptional regulation of the ooc gene cluster, positively influencing this compound synthesis.[7]

Production of this compound from Serratia plymuthica

Fermentation Conditions

Optimizing fermentation parameters is critical for maximizing the yield of this compound. While specific quantitative data for this compound is still emerging, studies on other secondary metabolites in Serratia provide valuable insights.

Table 2: Investigated Fermentation Parameters for Secondary Metabolite Production in Serratia species

| Parameter | Investigated Range/Optimum | Effect on Production | Reference(s) |

| pH | 7.0 - 8.0 | pH 8 was found to be optimal for prodigiosin (B1679158) production in S. nematodiphila. | [8] |

| Temperature | 25 - 30°C | 25°C was optimal for prodigiosin production in S. nematodiphila. | [8] |

| Aeration | Static or shaking conditions | Static conditions were found to be optimal for prodigiosin production in one study. | [8] |

| Carbon Source | Mannitol (0.2%) | Supported high prodigiosin production in S. nematodiphila. | [8] |

| Nitrogen Source | Peptone (2%) | Optimal for antifungal compound production in S. plymuthica UBCF_13. | [9] |

| Incubation Time | 48 hours | Optimal for prodigiosin production in S. nematodiphila. | [8] |

Note: The optimal conditions for this compound production may vary between different strains of Serratia plymuthica.

Experimental Protocol: Fermentation of Serratia plymuthica for this compound Production

-

Inoculum Preparation: Inoculate a single colony of Serratia plymuthica into 50 mL of Luria-Bertani (LB) broth and incubate at 28°C with shaking at 200 rpm for 16-18 hours.

-

Production Culture: Inoculate 1 L of production medium (e.g., Potato Dextrose Broth or a custom-optimized medium) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Incubation: Incubate the production culture at 25-28°C with shaking at 200 rpm for 48-72 hours. Monitor the pH and adjust as necessary to maintain it within the optimal range.

Extraction and Purification of this compound

A multi-step process involving solvent extraction and chromatography is employed to isolate and purify this compound from the fermentation broth.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[1][12][13]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Purify the enriched fraction using a C18 reverse-phase HPLC column.[14]

-

Employ a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.[15] A typical gradient might be a linear increase from 10% to 90% acetonitrile over 30 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Quantification of this compound

Accurate quantification of this compound is essential for process optimization and for determining its biological activity. RP-HPLC with UV detection is a commonly used method.

Experimental Protocol: HPLC-UV Quantification

-

Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the extract or purified sample in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples and record the peak areas. Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the standard curve.

Biological Activity of this compound

This compound exhibits potent inhibitory activity against a range of plant pathogenic oomycetes and fungi.

Table 3: Antifungal and Anti-Oomycete Activity of this compound

| Pathogen | Activity | MIC/Inhibition | Reference(s) |

| Pythium ultimum | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |

| Phytophthora parasitica | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |

| Phytophthora cinnamomi | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |

| Phytophthora citrophora | Anti-oomycete | MIC ≈ 0.03 µg/mL | [6][18] |

| Verticillium dahliae | Antifungal | Inhibition observed in bioassays | [19] |

| Alternaria solani | Antifungal | Inhibition observed | [18] |

| Fusarium oxysporum | Antifungal | Inhibition observed | [18] |

Experimental Protocol: Antifungal Bioassays

1. Agar (B569324) Well/Plug Diffusion Assay:

-

Prepare potato dextrose agar (PDA) plates.

-

Spread a suspension of the target fungal spores (e.g., Verticillium dahliae) evenly over the agar surface.[14]

-

Create wells (6-8 mm diameter) in the agar using a sterile cork borer or place agar plugs from a Serratia plymuthica culture on the plate.[5][20][21]

-

Add a known concentration of this compound solution or the agar plug to the wells.

-

Incubate the plates at 25°C for 3-5 days.

-

Measure the diameter of the zone of inhibition around the well or plug.[22]

2. Broth Microdilution Assay for MIC Determination:

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth).

-

Inoculate each well with a standardized suspension of the target oomycete (e.g., zoospores of Pythium ultimum) or fungal spores.

-

Include positive (no this compound) and negative (no inoculum) controls.

-

Incubate the plate at 25°C for 24-48 hours.

-